REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[C:4]#[C:5][CH3:6].[OH:8][CH:9]([CH2:12][OH:13])[CH2:10][NH2:11]>C(O)C>[OH:8][CH:9]([CH2:12][OH:13])[CH2:10][NH:11][C:5]([CH3:6])=[CH:4][C:3]([O:2][CH3:1])=[O:7]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC(C#CC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN)CO
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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This solution is heated at 75°-80° for 18 hours
|
Duration
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18 h
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Type
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CUSTOM
|
Details
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the solvent is then removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue oil is chromatographed on silica gel
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Type
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WASH
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Details
|
eluting with 10% methanol/chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC(=CC(=O)OC)C)CO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |